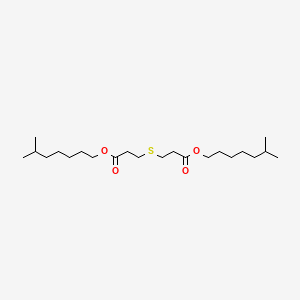
Diisooctyl 3,3'-thiobispropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctyl 3,3’-thiobispropionate: is an organic sulfur compound known for its excellent thermal stability and low volatility. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as petroleum ether, benzene, and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Diisooctyl 3,3’-thiobispropionate is synthesized through the esterification of 3,3’-thiobispropionic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: : In industrial settings, the production of diisooctyl 3,3’-thiobispropionate involves continuous esterification processes. The reaction mixture is heated and stirred in large reactors, and the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: : Diisooctyl 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Diisooctyl 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound is studied for its potential antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential use in drug formulations to enhance the stability and shelf-life of pharmaceuticals.
Industry: It is used as an additive in lubricants and plasticizers to improve their performance and longevity.
Mechanism of Action
The mechanism by which diisooctyl 3,3’-thiobispropionate exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. The sulfur atom in the compound can react with free radicals, neutralizing them and preventing further chain reactions that lead to degradation. This antioxidant property is crucial in its applications as a stabilizer in polymers and other materials .
Comparison with Similar Compounds
Similar Compounds
Didodecyl 3,3’-thiodipropionate: Another ester of 3,3’-thiobispropionic acid, but with dodecyl groups instead of isooctyl groups.
Diisooctyl 3,3’-dithiobispropionate: Similar structure but with two sulfur atoms instead of one.
Uniqueness: : Diisooctyl 3,3’-thiobispropionate is unique due to its specific combination of thermal stability, low volatility, and excellent solubility in organic solvents. These properties make it particularly suitable for use as a stabilizer in polymers and other industrial applications .
Properties
CAS No. |
26655-40-3 |
|---|---|
Molecular Formula |
C22H42O4S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
6-methylheptyl 3-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C22H42O4S/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |
InChI Key |
VDZNRBPIVGKYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCSCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


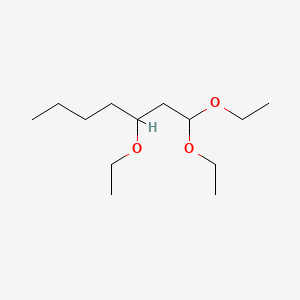
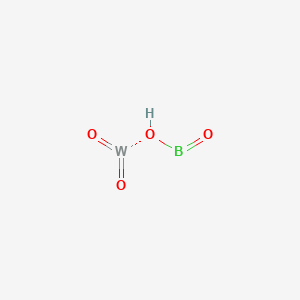

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
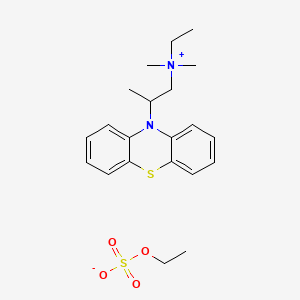
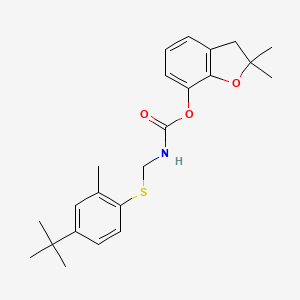

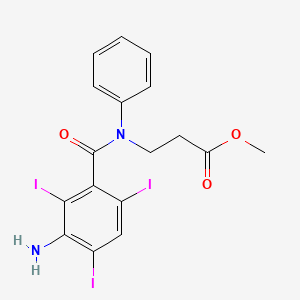
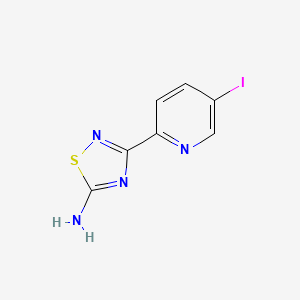
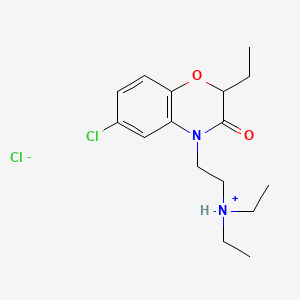

![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
